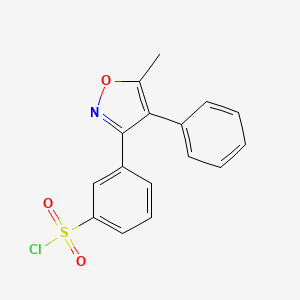

3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

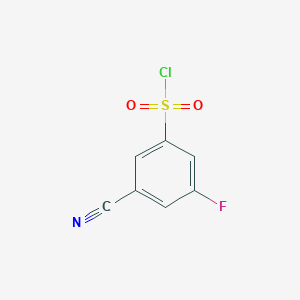

“3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C16H12ClNO3S and a molecular weight of 333.8 g/mol. It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen

Xylan Derivatives: Biopolymer Modification

Xylan derivatives, specifically ethers and esters, exhibit unique properties based on functional groups, substitution degree, and pattern. These derivatives, synthesized through reactions like methylation and esterification, have potential applications in drug delivery, paper strength enhancement, flocculation, and antimicrobial agents. Advanced analytical techniques aid in understanding the structure-property relationships of these xylan derivatives (Petzold-Welcke et al., 2014).

Synthesis of Metal Passivators and Light-Sensitive Materials

5,5′-Methylene-bis(benzotriazole), an intermediate in preparing metal passivators and light-sensitive materials, lacks simple synthesis methods. Research into green chemistry has led to the development of practical, environmentally friendly synthesis methods for such compounds, highlighting the potential of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride derivatives in this realm (Gu et al., 2009).

Advances in Electrophilic Trifluoromethylation

Trifluoromethanesulfonyl chloride plays a crucial role in electrophilic trifluoromethylation, sulfenylation, sulfinylation, sulfonylation, and chlorination. Its unique reactivity under reductive conditions and ability to perform electrophilic chlorination make it an important reagent in synthesizing diverse compounds with C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds (Chachignon et al., 2017).

Biocidal Agents and Antibiotic Resistance

Biocidal agents like benzalkonium chloride, used for disinfection, may inadvertently enhance antibiotic resistance in Gram-negative species. Studies suggest that certain biocidal agents can induce resistance in microbes to antibiotics like ampicillin and cefotaxime, crucial for healthcare-associated infection treatment. This calls for a careful evaluation of biocidal agents and their potential roles in antibiotic resistance (Kampf, 2018).

DNA Minor Groove Binders

Compounds like Hoechst 33258 bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used in various applications like chromosome and nuclear staining in plant cell biology and as radioprotectors and topoisomerase inhibitors. Understanding the molecular basis of DNA sequence recognition and binding of these compounds can pave the way for rational drug design (Issar & Kakkar, 2013).

Sulfonamides: From Antibacterial to Antitumour Agents

Sulfonamides, known for their antibacterial properties, also exhibit antifungal, antiparasitic, antioxidant, and antitumor properties. The development of bioactive substances containing the sulfonamide subunit has been steady, given their significant biological properties. The medicinal chemistry aspects of sulfonamides, their physico-chemical, and pharmacological properties, and their potential in the planning and development of bioactive substances are areas of active research (Azevedo-Barbosa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWLIVHZCZFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)

![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)